molecular formula C7H12Cl2N2O B1430960 (3-Methoxypyridin-4-yl)methanamine dihydrochloride CAS No. 1803567-09-0

(3-Methoxypyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1430960
CAS No.: 1803567-09-0
M. Wt: 211.09 g/mol
InChI Key: VCSQQOGPIYVGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxypyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 3-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, primary amines, and various substituted pyridine derivatives.

Scientific Research Applications

(3-Methoxypyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxypyridine): A precursor in the synthesis of (3-Methoxypyridin-4-yl)methanamine dihydrochloride.

    (4-Methoxypyridine): A structural isomer with different chemical properties.

    (3-Hydroxypyridine): Another derivative of pyridine with a hydroxyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-5-9-3-2-6(7)4-8;;/h2-3,5H,4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQQOGPIYVGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(3-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(3-Methoxypyridin-4-yl)methanamine dihydrochloride
Reactant of Route 6
(3-Methoxypyridin-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.